(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3S2/c14-11-3-2-10(22-11)13(19)17-4-1-5-18(7-6-17)23(20,21)12-8-15-9-16-12/h2-3,8-9H,1,4-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSZJSGABONEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that integrates various functional groups, including an imidazole moiety, a diazepane ring, and a thiophene derivative. This unique structural composition suggests significant potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 392.45 g/mol. The presence of both sulfonyl and methanone functionalities enhances its reactivity and interaction with biological targets. These characteristics contribute to its potential pharmacological effects.
Biological Activities
Research indicates that compounds containing imidazole and diazepane structures often exhibit various biological properties, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. For instance, derivatives of imidazole have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in diffusion assays .
- Antitumor Effects : Imidazole derivatives are known for their anticancer properties. Studies have reported that modifications to the imidazole structure can enhance cytotoxicity against cancer cell lines .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been explored for their anti-inflammatory effects, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory diseases .
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors for various enzymes, including cyclooxygenases (COXs) and lipoxygenases (LOXs), which play critical roles in inflammation and cancer progression .
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to pain and inflammation.
- DNA Interaction : Some studies suggest that imidazole-containing compounds can intercalate with DNA, potentially affecting replication and transcription processes in cancer cells .
Case Studies
Recent studies have highlighted the biological activities of similar compounds:
- Antimicrobial Evaluation : A study evaluated various imidazole derivatives against multiple bacterial strains, revealing that certain modifications significantly enhanced antibacterial efficacy compared to standard antibiotics like ciprofloxacin .
- Antitumor Screening : In vitro assays demonstrated that imidazole-based compounds exhibited potent cytotoxicity against breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .
- Anti-inflammatory Research : A series of experiments showed that specific diazepane derivatives reduced inflammatory markers in animal models, suggesting potential applications in treating chronic inflammatory diseases .
Data Summary
The following table summarizes key findings related to the biological activities of imidazole and diazepane derivatives:
Scientific Research Applications
Structural Overview
The compound features several notable structural components:
- Imidazole moiety : Known for its role in biological systems and potential pharmacological activities.
- Diazepane ring : Contributes to the compound's stability and reactivity.
- Sulfonyl group : Enhances solubility and interaction with biological targets.
- Chlorothiophene unit : Imparts unique electronic properties that may affect biological activity.
Antimicrobial Properties
Research indicates that compounds with imidazole and diazepane structures often exhibit antimicrobial activities. For instance, similar derivatives have shown efficacy against various bacterial strains. The presence of the sulfonyl group may enhance these effects by improving the compound's interaction with microbial cell membranes.
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds featuring imidazole rings have been studied for their ability to inhibit cancer cell proliferation. The sulfonamide functionality may also play a role in modulating enzyme activity associated with cancer progression.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various diazepane derivatives, including those similar to (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(5-chlorothiophen-2-yl)methanone. The results indicated that modifications in the diazepane structure significantly influenced antibacterial potency against strains such as Xanthomonas axonopodis and Ralstonia solanacearum.
Case Study 2: Anticancer Activity
In a separate investigation, a series of imidazole-containing compounds were tested for their cytotoxic effects on human cancer cell lines. The findings suggested that certain structural modifications could enhance selectivity for cancer cells while minimizing toxicity to normal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups are compared to those in the evidence:
Key Observations:
- The imidazole-sulfonyl group in the target compound shares synthetic parallels with sulfonated triazoles (), where sulfonation enhances target affinity .
- Unlike metconazole (), which uses a triazole core for antifungal activity, the target compound’s diazepane ring may offer distinct conformational dynamics for binding flexible enzyme pockets .
Pharmacological Inference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
